3-Iodo-2-methoxybenzyl alcohol

Catalog No.
S13357113
CAS No.
M.F
C8H9IO2
M. Wt
264.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodo-2-methoxybenzyl alcohol

Product Name

3-Iodo-2-methoxybenzyl alcohol

IUPAC Name

(3-iodo-2-methoxyphenyl)methanol

Molecular Formula

C8H9IO2

Molecular Weight

264.06 g/mol

InChI

InChI=1S/C8H9IO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3

InChI Key

IENFBAWRAJNNLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1I)CO

3-Iodo-2-methoxybenzyl alcohol is an organic compound characterized by its aromatic structure, featuring both an iodine atom and a methoxy group attached to a benzyl alcohol moiety. Its chemical formula is C9H11IO2, and it is classified as a halogenated aromatic alcohol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both the iodine and methoxy substituents, which can influence its reactivity and biological activity.

  • Oxidation: The alcohol functional group can be oxidized to form 3-Iodo-2-methoxybenzaldehyde or further oxidized to 3-Iodo-2-methoxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde form can be reduced back to the alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The iodine atom can be replaced with other nucleophiles, such as cyanide ions, leading to the formation of 3-Cyano-2-methoxybenzyl compounds.

These reactions highlight the compound's versatility in synthetic chemistry, allowing for the generation of various derivatives.

Research indicates that compounds similar to 3-Iodo-2-methoxybenzyl alcohol exhibit significant biological activities. For instance, derivatives of methoxybenzyl compounds have been studied for their anticancer properties, showing potential antiproliferative effects against various human cancer cell lines . The presence of halogens like iodine may enhance these biological activities by affecting the electronic properties of the molecule.

The synthesis of 3-Iodo-2-methoxybenzyl alcohol typically involves the iodination of 2-methoxybenzyl alcohol. Common methods include:

  • Electrophilic Aromatic Substitution: This method uses iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to selectively introduce iodine onto the aromatic ring. The reaction is performed in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.
  • Reduction of Aldehyde: Starting from 3-Iodo-2-methoxybenzaldehyde, reduction can be achieved using sodium borohydride in methanol or ethanol to yield 3-Iodo-2-methoxybenzyl alcohol.

These methods are valuable for producing this compound in both laboratory and industrial settings.

3-Iodo-2-methoxybenzyl alcohol has several potential applications:

  • Pharmaceuticals: Due to its structural features, it may serve as a precursor for developing bioactive compounds with therapeutic properties.
  • Organic Synthesis: It can be utilized as an intermediate in synthesizing more complex organic molecules, particularly those involving nucleophilic substitution reactions.
  • Research: Its unique properties make it a candidate for studies in medicinal chemistry and materials science.

Studies on similar compounds suggest that halogenated aromatic alcohols can interact with biological targets such as enzymes and receptors. For example, research into methoxy-substituted benzyl compounds has shown that they can affect cell signaling pathways and exhibit cytotoxicity against cancer cells . Further investigation into the specific interactions of 3-Iodo-2-methoxybenzyl alcohol with biological systems could reveal its potential therapeutic benefits.

Several compounds share structural similarities with 3-Iodo-2-methoxybenzyl alcohol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Methoxybenzyl AlcoholMethoxy group on benzyl ringCommonly used in organic synthesis
3-MethoxybenzaldehydeAldehyde instead of alcoholUsed as a starting material for further reactions
4-Iodo-2-methoxybenzyl AlcoholIodine at para positionPotential for different reactivity patterns
3-Bromo-2-methoxybenzyl AlcoholBromine instead of iodineMay exhibit different biological activities

3-Iodo-2-methoxybenzyl alcohol stands out due to its unique combination of iodine and methoxy groups, which may provide distinct reactivity and biological profiles compared to these similar compounds.

This comprehensive overview highlights the significance of 3-Iodo-2-methoxybenzyl alcohol in both chemical synthesis and potential biological applications, underscoring its relevance in modern organic chemistry.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

263.96473 g/mol

Monoisotopic Mass

263.96473 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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